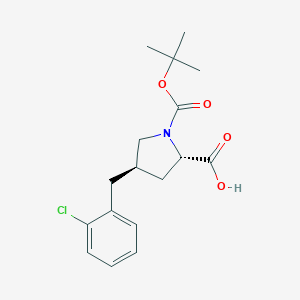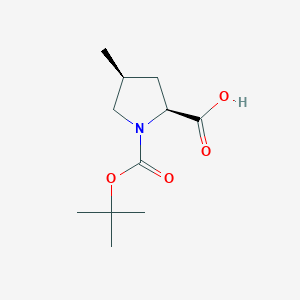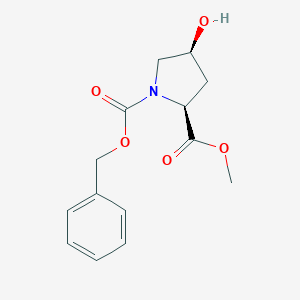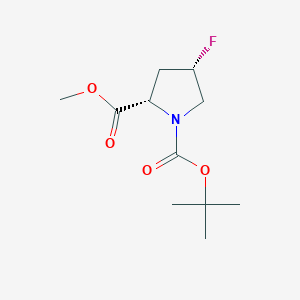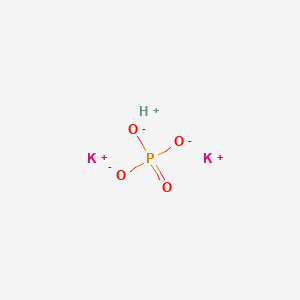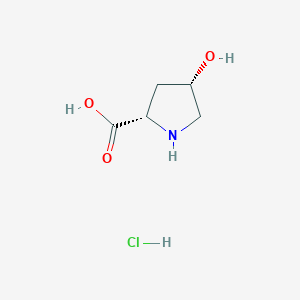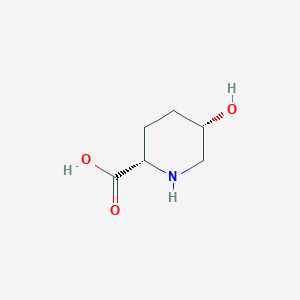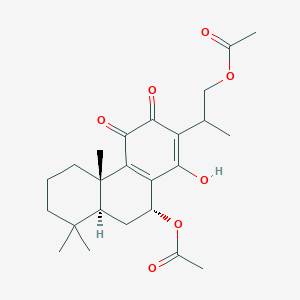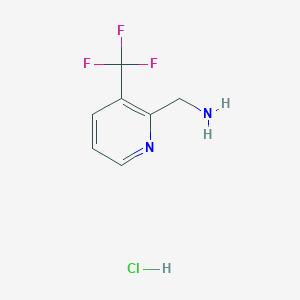
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Descripción general
Descripción
The compound (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is not directly described in the provided papers. However, the papers discuss related compounds which are derivatives of pyridine. For instance, paper describes the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which is a related pyridine derivative. Similarly, paper discusses a diamino scaffold derived from a pyrrolo[3,4-d]isoxazolyl methanamine, which, while not a pyridine, is a heterocyclic compound that could share some synthetic and structural characteristics with the compound .
Synthesis Analysis
The synthesis of related pyridine derivatives is detailed in paper , where the authors synthesized three new optically active triamines. These compounds were obtained from 2,6-bis(aminomethyl)pyridine and further modified with different substituents. The synthesis involved coordination chemistry, particularly with Cu(II) ions, and the structures were confirmed by X-ray crystallography. Although the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is not explicitly mentioned, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds is discussed in paper , where X-ray crystallography was used to determine the structure of the synthesized triamines in their complexed form with Cu(II). The ligands were found to be pentacoordinated in the solid state, indicating a specific spatial arrangement that could be relevant when considering the molecular structure of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Chemical Reactions Analysis
While the specific chemical reactions of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are not detailed, paper provides insight into the reactivity of a related diamino scaffold. The authors describe a [1,3]-dipolar cycloaddition reaction and the influence of different bases on the formation of diastereoisomers. This information could be useful in predicting the reactivity of the compound , especially in terms of its behavior under different chemical conditions and the potential for forming diastereoisomers.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are not directly reported in the provided papers. However, the studies on related compounds, such as the triamines in paper , suggest that properties like solubility, coordination behavior, and stereochemistry could be inferred. The equilibrium behavior in solution and the ability to form complexes with metals, as observed in the triamines, might also be relevant to the compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Schiff bases of 3-aminomethyl pyridine, including (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, have been synthesized for potential anticonvulsant applications. Their chemical structures were confirmed using various spectroscopic techniques (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a derivative of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, have been used for cellular imaging and exhibit photocytotoxicity in red light. These complexes interact with DNA and generate reactive oxygen species (Basu et al., 2014).
Catalytic Applications
- Derivatives of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride have been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).
Spin State Equilibria Studies
- Fe(II) complexes based on derivatives like 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, related to (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, have been characterized and studied for their solution chemistry and spin state equilibria (Draksharapu et al., 2012).
Hydroxylation of Alkanes
- Diiron(III) complexes with tridentate 3N ligands including bis(pyridin-2-ylmethyl)amine, a related compound, have been used as catalysts for the selective hydroxylation of alkanes, demonstrating high efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
Synthesis of Novel Derivatives
- Efficient synthesis methods have been developed for imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, a closely related compound. These methods yield good yields and have been confirmed by crystal X-ray methods (Mihorianu et al., 2010).
Anticancer Activity
- Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have been studied for their uptake in cancer cells and show remarkable photocytotoxicity, opening avenues for cancer treatment (Basu et al., 2015).
Antiosteoclast Activity
- Compounds synthesized using piperidin-2-yl-methanamine, related to (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, have shown moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health (Reddy et al., 2012).
Safety And Hazards
This compound is associated with several hazards. It can cause skin irritation and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIVAUJFAGZFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



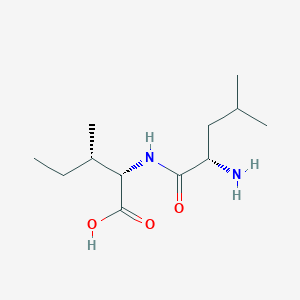
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
